5-Chloro-2-(3,5-dimethylphenyl)quinoline
Description
Significance of the Quinoline (B57606) Core in Chemical Research
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. researchgate.netbiointerfaceresearch.com Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. nih.gov
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. A significant milestone was the Skraup synthesis in 1880, one of the earliest methods for its preparation. The elucidation of the structure of quinine, a quinoline-containing alkaloid, and its subsequent synthesis has been a major driver in the evolution of quinoline chemistry, particularly in the development of antimalarial drugs. nih.gov
The structural versatility of the quinoline ring system is a key factor in its widespread application. The presence of both a benzene and a pyridine ring allows for a range of chemical modifications through electrophilic and nucleophilic substitution reactions. This adaptability enables the synthesis of a vast library of derivatives with diverse electronic and steric properties, which in turn can be fine-tuned to interact with various biological targets. orientjchem.org The ability to introduce functional groups at multiple positions on the ring system has made quinoline a valuable building block in the design of complex molecules. orientjchem.org
Importance of Substituted Quinoline Derivatives
The functionalization of the quinoline core is crucial for modulating its physicochemical and biological properties. The nature and position of substituents can profoundly influence a molecule's activity, selectivity, and pharmacokinetic profile.
The substitution pattern of 5-Chloro-2-(3,5-dimethylphenyl)quinoline is of particular strategic interest:
2-Aryl Substitution: The presence of an aryl group at the 2-position of the quinoline ring is a common feature in compounds with potent biological activities. 2-Arylquinolines have been investigated for their anticancer properties, with studies showing that these derivatives can display selective cytotoxicity against various cancer cell lines. rsc.org The aryl group can engage in π-π stacking and other interactions with biological targets.
5-Chloro Substitution: The introduction of a chlorine atom at the 5-position can significantly alter the electronic properties of the quinoline ring and enhance the lipophilicity of the molecule. This can influence its ability to cross cell membranes and interact with target proteins. Halogen atoms, like chlorine, can also participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding. orientjchem.org
Dimethylphenyl Group: The 3,5-dimethylphenyl substituent provides a specific steric and electronic profile. The methyl groups can influence the compound's conformation and its binding affinity to target sites.
Functionalized quinolines are of immense interest in both academic research and industrial applications. In academia, they serve as valuable tools for probing biological processes and as scaffolds for the development of new synthetic methodologies. Industrially, quinoline derivatives are integral to the pharmaceutical sector, with numerous approved drugs containing this core structure for treating a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. ingentaconnect.combenthamdirect.comnih.govnih.gov Their applications also extend to agrochemicals and materials science. orientjchem.org
Research Landscape of this compound and Related Structures
While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the research landscape for structurally related compounds provides a strong indication of its potential areas of interest. The investigation of substituted quinolines is an active area of research, with studies frequently exploring their therapeutic potential.
Anticancer Research: A significant body of research focuses on the anticancer properties of substituted quinolines. For instance, various 2-arylquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. rsc.org The presence of a chlorine substituent on the quinoline ring has also been a feature of compounds with demonstrated anticancer activity. researchgate.net Therefore, it is plausible that this compound could be investigated as a potential anticancer agent.
Antimicrobial and Antiviral Research: The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antiviral agents. nih.govindianchemicalsociety.com Research into 5-chloro-substituted quinoline derivatives has shown promising results against various pathogens. For example, studies on other 5-chloroquinoline (B16772) derivatives have demonstrated their potential as inhibitors of Mycobacterium tuberculosis and influenza virus. Given this precedent, the antimicrobial and antiviral properties of this compound could be a valuable area of investigation.
Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of functionalized quinolines is a continuous effort in organic chemistry. Research in this area often involves the use of novel catalysts and reaction conditions to construct the quinoline core and introduce various substituents. The synthesis of 2-chloroquinoline-3-carbaldehydes and other substituted quinolines has been a subject of study, indicating an interest in the synthetic routes to compounds with similar substitution patterns to this compound. rsc.org
Current State of Knowledge and Research Gaps
A comprehensive review of the scientific literature reveals a significant gap in the specific knowledge surrounding this compound. While extensive research exists on the broader classes of quinoline derivatives, such as 2-arylquinolines and chloroquinolines, dedicated studies on this particular compound are notably absent.
The current state of knowledge can be summarized as follows:
General Understanding of the Scaffold: The quinoline core is well-established as a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets. nih.govmdpi.com
Influence of Substituents:
2-Aryl Groups: The presence of an aryl group at the 2-position of the quinoline ring is a common feature in compounds with demonstrated anticancer and antiparasitic activities. nih.govrsc.org
Chloro Substituents: The position of a chlorine atom on the quinoline ring is a critical determinant of biological activity. For instance, the 7-chloro substitution is a key feature of the antimalarial drug chloroquine. youtube.compharmacy180.com The impact of a chloro group at the 5-position is less extensively documented but is an area of active investigation in the synthesis of novel bioactive compounds. researchgate.net
The primary research gap is the lack of specific experimental data for this compound. There is no readily available information on its synthesis, characterization, or biological evaluation. This absence of data means that its potential as a therapeutic agent or as a tool for chemical biology remains entirely unexplored.
Rationale for In-Depth Academic Investigation
The rationale for a thorough academic investigation of this compound is multifold and is rooted in the established importance of its constituent structural motifs:
Potential for Novel Bioactivity: The unique combination of a 5-chloro substituent and a 2-(3,5-dimethylphenyl) group on the quinoline scaffold presents an opportunity for the discovery of novel biological activities. Structure-activity relationship (SAR) studies of quinoline derivatives consistently demonstrate that minor structural modifications can lead to significant changes in potency and selectivity. acs.orgnih.govresearchgate.net
Contribution to Structure-Activity Relationship (SAR) Knowledge: The synthesis and biological evaluation of this compound would contribute valuable data to the broader understanding of quinoline SAR. Specifically, it would help to elucidate the influence of substitution at the 5-position, which is less understood compared to other positions on the quinoline ring.
Exploration of Uncharted Chemical Space: The lack of existing research on this compound means that its synthesis and characterization would represent an exploration of novel chemical space. This could lead to the development of new synthetic methodologies and the discovery of unexpected chemical properties.
Potential as a Lead Compound: Given the diverse biological activities associated with both 2-arylquinolines and chloroquinolines, there is a reasonable expectation that this compound could serve as a lead compound for the development of new therapeutic agents. nih.govrsc.orgnih.gov
| Structural Feature | Known Importance in Related Compounds | Potential Implication for this compound |
|---|---|---|
| Quinoline Core | Well-established as a pharmacophore with a wide range of biological activities. biointerfaceresearch.comontosight.aiyoutube.com | High likelihood of possessing biological activity. |
| 2-Aryl Group | Associated with anticancer, antiparasitic, and other activities. nih.govrsc.org | Potential for antiproliferative or antimicrobial properties. |
| 5-Chloro Substituent | Contributes to the overall electronic and lipophilic character of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. researchgate.net | May enhance membrane permeability and target engagement. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(3,5-dimethylphenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)10-13(9-11)16-7-6-14-15(18)4-3-5-17(14)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBVSYIBDKSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(C=C2)C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 3,5 Dimethylphenyl Quinoline and Analogous Structures
Classical and Established Quinoline (B57606) Synthesis Approaches (Relevance to Substituted Systems)
Classical methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for the preparation of substituted quinolines. These reactions often involve the condensation of anilines with carbonyl compounds under acidic or basic conditions.
Friedländer Condensation
The Friedländer synthesis is a widely used method for the formation of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). researchgate.netwikipedia.org The reaction can be catalyzed by either acids or bases. researchgate.netwikipedia.org A key advantage of this method is its efficiency in producing poly-substituted quinolines. organic-chemistry.org However, a significant limitation is the availability of the required 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) precursors. researchgate.net
The mechanism of the Friedländer synthesis is generally accepted to proceed through the initial formation of a Schiff base, followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to form the quinoline ring. thieme-connect.com An alternative mechanism, involving an initial aldol-type reaction followed by cyclization and dehydration, has also been proposed, particularly under acid-catalyzed conditions. thieme-connect.com
| Reactants | Reaction Conditions | Key Intermediates | Advantages | Limitations |
|---|---|---|---|---|
| 2-aminoaryl aldehyde/ketone and a compound with a reactive α-methylene group | Acid or base catalysis, often with heating | Schiff base, aldol adduct | Good for polysubstituted quinolines organic-chemistry.org | Limited availability of 2-aminoaryl carbonyl precursors researchgate.net |
To synthesize 5-Chloro-2-(3,5-dimethylphenyl)quinoline via the Friedländer condensation, 2-amino-6-chlorobenzaldehyde (B1290166) or a related ketone would be reacted with 1-(3,5-dimethylphenyl)ethan-1-one.
Skraup and Doebner-von Miller Reactions
The Skraup and Doebner-von Miller reactions are related methods for quinoline synthesis that utilize anilines as starting materials. wikipedia.org The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). nih.gov A key intermediate in this reaction is acrolein, which is formed in situ from the dehydration of glycerol. nih.gov
The Doebner-von Miller reaction is a more general version of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgnih.gov This reaction allows for the synthesis of a wider variety of substituted quinolines. nih.gov The mechanism of these reactions is complex and has been a subject of debate, with evidence suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov
| Reaction | Key Reagents | Reaction Conditions | Products |
|---|---|---|---|
| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent nih.gov | Harsh acidic conditions, high temperatures nih.gov | Typically unsubstituted or simply substituted quinolines nih.gov |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde/ketone wikipedia.org | Acid catalysis wikipedia.org | 2- and/or 4-substituted quinolines nih.gov |
For the synthesis of the target compound, 4-chloroaniline (B138754) could be reacted with a suitable α,β-unsaturated ketone derived from 3,5-dimethylacetophenone.
Pfitzinger and Combes Syntheses
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism involves the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound to form the quinoline ring. wikipedia.org A variation of this reaction, the Halberkann variant, uses N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. nih.gov The initial step is the formation of an enamine, which then undergoes acid-catalyzed cyclization and dehydration to yield the quinoline product. nih.gov
| Reaction | Starting Materials | Key Features |
|---|---|---|
| Pfitzinger | Isatin and a carbonyl compound wikipedia.org | Produces quinoline-4-carboxylic acids wikipedia.org |
| Combes | Aniline and a β-diketone nih.gov | Acid-catalyzed cyclization of an enamine intermediate nih.gov |
Modern Catalytic Strategies for Quinoline Construction
Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance in quinoline synthesis.
Transition Metal-Catalyzed C-H Activation and Annulation
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecules, including quinolines. acs.orgacs.org This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org Various transition metals, including rhodium, iridium, and palladium, have been utilized for the C-H functionalization of quinoline precursors. acs.org
Palladium catalysts have been extensively used in the synthesis of quinolines. scispace.comnih.gov Palladium-catalyzed reactions offer mild reaction conditions and tolerate a wide range of functional groups. nih.gov One-pot methods for the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes have been developed. rsc.org Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines also provides a route to quinolines. scispace.com
A notable strategy involves the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols. More recent developments include the palladium-catalyzed synthesis of quinoline derivatives through isocyanide insertion and C(sp2)-H functionalization. rsc.org This method combines C(sp2)-H functionalization with a [4+1] cyclization in a single step, offering high synthetic efficiency. rsc.org
| Reactants | Catalyst System | Key Transformation | Reference |
|---|---|---|---|
| 2-amino aromatic ketones and alkynes | Palladium catalyst | One-pot synthesis of polysubstituted quinolines | rsc.org |
| Aryl allyl alcohols and anilines | Pd(OAc)2 | Oxidative cyclization | scispace.com |
| Imine and isocyanide | Palladium catalyst | Isocyanide insertion and [4+1] cyclization | rsc.org |
The synthesis of this compound using a palladium-catalyzed approach could potentially involve the coupling of a suitably substituted aniline with an alkyne or another coupling partner.
Photocatalytic Oxidative Cyclization Protocols
Photocatalytic methods provide a green and sustainable approach to quinoline synthesis, often proceeding under mild conditions using visible light as an energy source. These reactions can be mediated by metal-based photocatalysts, organic dyes, or even semiconductor materials.
One example is a semiconductor-photocatalyzed Povarov cyclization reaction using a blue LED and an Ag/g-C₃N₄ nanometric semiconductor to synthesize 2-arylquinolines. mdpi.com The reaction is initiated by the visible-light-induced excitation of the semiconductor, leading to the formation of an N-radical cation intermediate from the amine, which then proceeds to cyclize. mdpi.com Another approach utilizes an organic photocatalyst, anthraquinone, for the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols and secondary alcohols at room temperature, with DMSO acting as the oxidant. acs.org Metal-free photocatalytic systems have also been developed. For instance, a one-pot photocyclization/oxidation cascade of N-aryl acrylamides, mediated by thioxanthone as a bifunctional energy transfer agent, can afford quinoline-2-ones. researchgate.net This process uses visible light to initiate a 6-endo-trig cyclization, followed by dehydrogenation promoted by singlet oxygen. researchgate.net
| Catalyst/System | Reactants | Product Type | Key Features |
| Ag/g-C₃N₄ Semiconductor | Anilines, Alkenes | 2-Arylquinolines | Visible light (blue LED) induced Povarov cyclization. mdpi.com |
| Anthraquinone (Organic Photocatalyst) | 2-Aminobenzyl alcohols, Secondary alcohols | Quinolines | Visible light mediation at room temperature with DMSO as oxidant. acs.org |
| Thioxanthone (Organic Photocatalyst) | N-Aryl acrylamides | Quinoline-2-ones | One-pot 6-endo-trig photocyclization followed by singlet oxygen-promoted dehydrogenation. researchgate.net |
Transition-Metal-Free Synthetic Approaches
While transition metals are powerful catalysts, their cost, toxicity, and need for removal from final products have driven the development of transition-metal-free synthetic routes. mdpi.comnih.gov These methods often rely on radical reactions, electrophilic cyclizations, or catalysis by common elements like iodine. mdpi.com
One such approach is the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, to yield 3-substituted or 3,4-disubstituted quinolines. frontiersin.org Another strategy involves a one-pot cascade reaction starting from readily available acetophenones and anthranils. acs.org In this reaction, DMSO serves not only as the solvent but also as a one-carbon source to generate an α,β-unsaturated ketone in situ, which then undergoes aza-Michael addition and annulation. acs.org
Radical-promoted cyclizations also offer a metal-free pathway. For example, N-bromosuccinimide (NBS) can mediate a radical reaction of arylamine precursors under visible light to form 3-substituted quinolines. mdpi.com The mechanism is proposed to start with the formation of a bromine radical, which initiates a cascade leading to the cyclized and aromatized quinoline product. mdpi.com Similarly, iodine-catalyzed methods have been developed for quinoline synthesis from enamides and imines. mdpi.com
| Reagents/Conditions | Reactants | Product Type | Key Features |
| TsOH / K₂S₂O₈ | N,N-dimethyl enaminones, o-Aminobenzyl alcohols | 3-Substituted or 3,4-disubstituted Quinolines | Direct oxidative cyclocondensation. frontiersin.org |
| DMSO | Acetophenones, Anthranils | 3-Substituted Quinolines | One-pot cascade; DMSO acts as a one-carbon source. acs.org |
| N-Bromosuccinimide (NBS) / Visible Light | Arylamine precursors | 3-Substituted Quinolines | Radical-promoted cyclization. mdpi.com |
| I₂ Catalyst | Enamides, Imines | Substituted Quinolines | Iodine-catalyzed divergent synthesis. mdpi.com |
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgrsc.org This approach offers high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds rapidly. rsc.orgrsc.orgacs.org
Several MCRs are employed for quinoline synthesis. The Povarov reaction, for example, can be performed as a three-component reaction between anilines, aldehydes, and activated alkenes to form 2-arylquinolines. mdpi.com Lewis acids such as Yb(OTf)₃ or FeCl₃ can mediate the three-component coupling of anilines, aldehydes, and alkynes to produce substituted quinolines. scielo.br The reaction mechanism typically involves the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation and subsequent aromatization. scielo.br
Another MCR approach involves a tandem annulation of aromatic amines, aromatic aldehydes, and 4-hydroxycoumarin, catalyzed by molecular iodine under microwave irradiation, which resembles a Povarov-type reaction. rsc.org This method provides a valuable route to creating diverse libraries of hybrid drug-like molecules. rsc.org
| Reaction Type / Catalyst | Reactants | Product Type | Key Features |
| Povarov Reaction | Anilines, Aldehydes, Activated Alkenes | 2-Arylquinolines | Three-component cycloaddition. mdpi.com |
| Lewis Acid (Yb(OTf)₃ or FeCl₃) | Anilines, Aldehydes, Alkynes | 2,4-Substituted Quinolines | Three-component coupling via a propargylamine intermediate. scielo.br |
| Molecular Iodine / Microwave | Aromatic amines, Aromatic aldehydes, 4-Hydroxycoumarin | Hybrid Quinoline Scaffolds | Three-component tandem annulation. rsc.org |
Radical Chemistry Approaches for 2-Arylquinoline Formation
Recent advancements in synthetic chemistry have highlighted the utility of radical-mediated reactions for the construction of the quinoline nucleus. dntb.gov.ua These methods often proceed under mild conditions and demonstrate broad functional group tolerance, providing a powerful alternative to classical quinoline syntheses like the Friedländer or Skraup reactions. thieme.de
Iminyl Radical-Mediated Cyclization
A significant approach to 2-arylquinolines involves the generation and cyclization of iminyl radicals. rsc.org One such method starts from β-arylpropionitriles, which are treated with aryllithiums. The subsequent reaction with water and then N-iodosuccinimide (NIS) under tungsten lamp irradiation yields 2-arylquinolines. rsc.org The reaction proceeds through several key steps:
Formation of an imine from the nitrile.
Conversion of the imine to an N-iodoimine by NIS.
Homolytic cleavage of the N-I bond to generate an iminyl radical.
Intramolecular cyclization of this radical onto the aromatic ring to form a 2-aryl-3,4-dihydroquinoline intermediate.
Aromatization of the dihydroquinoline, facilitated by NIS, to furnish the final 2-arylquinoline product. rsc.org
Another strategy developed by Togo and colleagues involves the reaction of 2-arylethylmagnesium bromides with nitriles and N-iodosuccinimide. thieme.de This process also hinges on the formation of imino-nitrogen-centered radicals from an N-iodo 2-arylethylketimine intermediate, which then cyclize under irradiation to form the quinoline core. thieme.de Cascade radical cyclizations involving iminyl radicals have also been employed to synthesize complex tetracyclic systems, demonstrating the versatility of this intermediate in forming C-C bonds via homolytic aromatic substitution. nih.gov
Photo-Catalytically Generated Imine Radicals
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. This strategy can be applied to the synthesis of quinoline and its derivatives. mdpi.commdpi.com The generation of iminyl radicals from sources like vinyl azides or through N-H cleavage of imines can initiate cascade reactions to build the heterocyclic ring. acs.orgacs.org
For instance, photoredox-catalyzed reactions can facilitate the coupling of imines with other radical species or trigger intramolecular cyclizations. mdpi.com In one approach, a semiconductor photocatalyst like Ag/g-C3N4 is used with a blue LED to initiate a Povarov cyclization reaction, leading to 2-arylquinolines. mdpi.com The mechanism involves the excitation of the photocatalyst by visible light, which then promotes single-electron transfer from an amine to generate a radical cation, initiating the cyclization cascade. mdpi.com These photo-induced methods are advantageous due to their high atom economy and often environmentally benign reaction conditions. acs.orgresearchgate.net
Regioselective Functionalization and Derivatization
Achieving the specific substitution pattern of this compound requires precise control over the introduction of each substituent onto the quinoline scaffold. This involves distinct strategies for chlorination at the C5 position and arylation at the C2 position.
Strategies for Selective Chlorination (at 5-position)
The direct and selective chlorination of the quinoline ring at the 5-position is a challenging transformation due to the electronic nature of the heterocyclic system, which typically favors substitution at other positions. However, specific reagents and conditions can achieve this regioselectivity. While direct electrophilic chlorination often yields a mixture of isomers, methodologies involving directed metalation or the use of specific chlorinating agents under controlled conditions can favor the formation of the 5-chloro derivative. The precise method would depend on the existing substituents on the quinoline ring, which can influence the position of electrophilic attack.
Methods for Introducing Aryl Groups (at 2-position)
The introduction of an aryl group at the 2-position of the quinoline ring is a common transformation with several established methods. Beyond the radical cyclizations described previously which directly form the 2-arylquinoline core thieme.dersc.org, other methods include:
Povarov Reaction: This is a classic [4+2] cycloaddition between an aniline, an aldehyde, and an alkene (or alkyne) to form tetrahydroquinolines, which can then be oxidized to quinolines. Using an aryl aldehyde directly incorporates the aryl group at the 2-position. rsc.org
Cross-Coupling Reactions: For a pre-formed quinoline bearing a halogen (e.g., 2-chloroquinoline), transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, with an appropriate arylboronic acid or arylstannane are highly effective.
Direct Arylation: C-H activation strategies have been developed for the direct arylation of the C2-position of quinolines, often using palladium or other transition metal catalysts.
The choice of method depends on the availability of starting materials and the desired functional group tolerance.
Approaches for Dimethylphenyl Moiety Incorporation (at 3,5-positions of the phenyl ring)
The 3,5-dimethylphenyl group is introduced as a single unit during the synthesis of the 2-arylquinoline scaffold. The synthetic strategies described for arylation at the 2-position can be directly adapted by using a starting material that already contains the 3,5-dimethylphenyl moiety.
For example:
In iminyl radical cyclization , using 3,5-dimethylbenzonitrile (B1329614) as the nitrile component in the reaction with a 2-arylethylmagnesium bromide would incorporate the desired moiety. thieme.de
In a Povarov reaction , 3,5-dimethylbenzaldehyde (B1265933) would be the aldehyde component of choice. rsc.org
For cross-coupling reactions , 3,5-dimethylphenylboronic acid would be the coupling partner for a 2-chloroquinoline.
The synthesis of these precursors, such as 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzonitrile, is straightforward from commercially available 3,5-dimethylaniline (B87155) or m-xylene (B151644) through standard functional group transformations.
Interactive Data Table: Synthetic Methodologies for 2-Arylquinolines
| Methodology | Key Reactants | Core Intermediate | Conditions | Reference |
|---|---|---|---|---|
| Iminyl Radical Cyclization | β-arylpropionitriles, Aryllithiums, NIS | Iminyl Radical | Tungsten lamp irradiation | rsc.org |
| Iminyl Radical Cyclization | 2-arylethylmagnesium bromides, Nitriles, NIS | Iminyl Radical | Tungsten lamp irradiation | thieme.de |
| Photocatalytic Povarov Reaction | Amines, Alkenes/Alkynes | N-radical cation | Visible light (Blue LED), Ag/g-C3N4 photocatalyst | mdpi.com |
Green Chemistry Aspects in Quinoline Synthesis
The synthesis of quinoline derivatives, including this compound and its analogs, has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. tandfonline.comrsc.org In response to growing environmental concerns, the principles of green chemistry are increasingly being applied to develop more sustainable and eco-friendly synthetic routes. ijpsjournal.comnih.gov These approaches focus on key areas such as the use of greener solvents, alternative energy sources, and the development of recoverable and reusable catalysts to improve atom economy and reduce the environmental impact. researchgate.netacs.org
A significant focus in the green synthesis of quinolines has been the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water has emerged as a particularly attractive solvent due to its non-toxicity, non-flammability, and availability. ijpsjournal.com Similarly, ethanol (B145695) and polyethylene (B3416737) glycol (PEG) are also utilized as greener solvent options. researchgate.nettandfonline.com The use of ionic liquids (ILs) has also gained traction as they can act as both the solvent and the catalyst, often leading to improved reaction rates and easier product isolation. acs.orgnih.govresearchgate.net In some methodologies, solvent-free conditions have been successfully implemented, further minimizing waste generation. tandfonline.comresearchgate.net
To reduce energy consumption and shorten reaction times, alternative energy sources such as microwave irradiation and ultrasound have been effectively employed in quinoline synthesis. tandfonline.comunf.educrossref.org Microwave-assisted synthesis, in particular, has been shown to significantly accelerate reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. asianpubs.orgunf.edu Ultrasound-assisted synthesis can also enhance reaction rates through acoustic cavitation, which promotes mass transfer and accelerates chemical transformations. nih.govresearchgate.net
The development of efficient and recyclable catalysts is a cornerstone of green quinoline synthesis. acs.org A wide array of catalysts have been explored, including:
Solid acid catalysts: Materials like silica-propylsulfonic acid and reusable resins such as Amberlyst-15 and Nafion NR50 have been used to catalyze quinoline formation, offering advantages of easy separation and reusability. tandfonline.comorganic-chemistry.org
Nanocatalysts: Various nanocatalysts, including those based on copper, nickel, and iron oxides, have demonstrated high catalytic activity and stability, allowing for their recovery and reuse over multiple reaction cycles. acs.orgnih.gov
Organocatalysts: Simple organic molecules like p-toluenesulfonic acid (p-TSA) and formic acid have been employed as effective and metal-free catalysts. ijpsjournal.comresearchgate.net
Biocatalysts: The use of enzymes, such as lipases and α-chymotrypsin, represents a burgeoning area in green synthesis, offering high selectivity under mild reaction conditions. kcl.ac.ukmdpi.comnih.govresearchgate.netacs.orgresearchgate.net
These green chemistry principles have been successfully applied to classical quinoline syntheses, such as the Friedländer, Combes, and Doebner-von Miller reactions, to create more sustainable pathways to substituted quinolines.
Greener Friedländer Annulation
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile method for preparing quinolines. rsc.orgnih.gov Green modifications of this reaction often focus on catalyst and solvent choice. For instance, the use of reusable solid acid catalysts like Nafion NR50 under microwave irradiation in ethanol provides an eco-friendly route to polysubstituted quinolines. organic-chemistry.org Solvent-free approaches using catalysts such as silica-propylsulfonic acid have also been developed, demonstrating high yields in short reaction times under microwave conditions. tandfonline.com Furthermore, metal-free heterogeneous catalysts based on graphitic carbon nitride (g-C3N4) functionalized with Brønsted acid sites have shown remarkable activity and recyclability. nih.gov The use of ceric ammonium (B1175870) nitrate (B79036) as a catalyst at ambient temperature also presents a milder alternative to traditional methods. nih.gov
| Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Catalyst Reusability |
|---|---|---|---|---|---|
| Nafion NR50 | Ethanol | Microwave | Variable | Good to Excellent | Yes |
| Silica-propylsulfonic acid | Solvent-free | Microwave | ~30 min | >90 | Yes |
| g-C3N4-CO-(CH2)3-SO3H | Variable | Conventional Heating | Optimized | Up to 97 | Up to 6 cycles |
| Ceric Ammonium Nitrate | Variable | Conventional Heating | ~45 min | Variable | Not specified |
Sustainable Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. wikipedia.org Green innovations in this method include the use of acidic resins under solvent-free microwave-assisted conditions, which leads to high yields in significantly reduced reaction times. asianpubs.org This approach avoids the use of corrosive mineral acids traditionally employed in the Combes reaction.
| Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Acidic Resin (NKC-9) | Solvent-free | Microwave (400 W) | 1.5 min | High |
Eco-friendly Doebner-von Miller Reaction
The Doebner-von Miller reaction is a method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org Green modifications often focus on replacing harsh acid catalysts and hazardous solvents. The use of ionic liquids as both solvent and catalyst has been shown to promote the reaction under milder conditions. mdpi.com
Atom Economy and E-Factor in Green Quinoline Synthesis
A key goal of green chemistry is to maximize atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product. rsc.orgresearchgate.net Many traditional quinoline syntheses suffer from poor atom economy due to the formation of byproducts. chembam.comchembam.comrsc.org Green synthetic methods, such as one-pot multicomponent reactions, aim to improve atom economy by incorporating all or most of the atoms from the starting materials into the final product. tandfonline.com
Mechanistic Investigations of Reaction Pathways and Molecular Transformations
Elucidation of Catalytic Cycles
Catalytic cycles are fundamental to many modern synthetic methods for producing quinolines, offering efficiency and control. These cycles typically involve the activation of substrates by a catalyst, followed by a series of steps that form the product and regenerate the catalyst. For instance, in transition-metal-catalyzed syntheses, the cycle often begins with the coordination of reactants to the metal center, followed by steps like C-H activation, migratory insertion, and reductive elimination.
One plausible pathway for the synthesis of 2-arylquinolines involves the palladium-catalyzed oxidative annulation of anilines and allyl alcohols. mdpi.com Another approach is the ruthenium-catalyzed [3+3] annulation of anilines with allyl alcohols, which employs a traceless directing group strategy for C-H bond activation. researchgate.net Inexpensive metals like nickel and copper have also been employed in dehydrogenative coupling and cascade reactions to form the quinoline (B57606) core. organic-chemistry.org
Intermediate Identification and Characterization
Identifying intermediates is key to confirming a proposed reaction mechanism. In many classical quinoline syntheses, Schiff bases and enamines are common, well-established intermediates. wikipedia.orgnih.gov For example, the Combes synthesis proceeds through the formation of a Schiff base from the condensation of an aniline (B41778) with a β-diketone, which then tautomerizes to an enamine before cyclization. wikipedia.org
In the Pfitzinger reaction, the initial ring-opening of isatin (B1672199) in a basic medium generates an intermediate that then condenses with a carbonyl compound to form a Schiff base, a crucial step before subsequent cyclization. iipseries.orgpharmaguideline.com In transition-metal-catalyzed reactions, organometallic intermediates are formed. For instance, rhodium-catalyzed C-H activation can lead to the formation of a rhodacycle intermediate, which then participates in the annulation process. mdpi.com Similarly, in visible-light-driven reactions, radical cations can be generated as key intermediates. mdpi.com The generation of carbene intermediates from sulfoxonium ylides has also been proposed in certain copper-catalyzed annulation strategies. mdpi.com
Rate-Determining Steps Analysis
| Synthetic Method | Plausible Rate-Determining Step | Reference |
| Combes Synthesis | Acid-catalyzed annulation of the enamine intermediate | wikipedia.org |
| Doebner Reaction | Hydrogen transfer/oxidation of dihydroquinoline intermediate | nih.gov |
| Nucleophilic Aromatic Substitution | Formation of zwitterionic intermediate or leaving group departure | researchgate.net |
Role of Reagents, Solvents, and Additives
The choice of reagents, solvents, and additives profoundly influences the reaction pathway, yield, and selectivity.
Reagents: Oxidants are critical in many quinoline syntheses that involve an aromatization step. mdpi.com Molecular oxygen (from air), potassium persulfate (K₂S₂O₈), and even dimethyl sulfoxide (B87167) (DMSO) can act as the terminal oxidant. mdpi.comorganic-chemistry.org In some cases, iodine is used as a mediator or activator in oxidative annulation. researchgate.netnih.gov
Solvents: Solvents can affect reaction rates and mechanisms. For example, polar aprotic solvents like DMSO and dimethylformamide (DMF) can stabilize charged intermediates in nucleophilic aromatic substitution reactions. researchgate.net In some modern syntheses, efforts are made to use environmentally benign solvents or even solvent-free conditions. nih.gov
Additives: Acids and bases are common additives that act as catalysts. Strong acids like sulfuric acid or polyphosphoric acid are used in classical methods like the Combes and Skraup syntheses to catalyze condensation and cyclization steps. wikipedia.orgiipseries.org Additives can also switch the regioselectivity of a reaction; for instance, using p-toluenesulfonic acid versus a combination of hydroxybenzotriazole/N,N'-diisopropylcarbodiimide can lead to different regioisomers in the synthesis of related heterocycles. nih.gov
Understanding Regioselectivity and Chemoselectivity
Regioselectivity refers to the control of which position on a molecule reacts. slideshare.net In the synthesis of substituted quinolines from substituted anilines, the position of the substituent on the aniline ring directs the cyclization. For example, in the reaction of meta-substituted anilines, a mixture of 5- and 7-substituted quinolines can be formed. The outcome is often governed by a combination of steric and electronic effects of the substituents. wikipedia.orgnih.gov The choice of catalyst can also play a pivotal role in achieving high regioselectivity. Silver salts, for instance, have been shown to be crucial for controlling regioselectivity in certain oxidative cascade reactions leading to quinolines. mdpi.com
Chemoselectivity is the preferential reaction of one functional group over another. slideshare.net A classic example is the reduction of a carbonyl group in the presence of other reducible groups like nitro or ester functions. In the context of quinoline synthesis, this could involve the selective reaction of an amino group in the presence of a hydroxyl group, which can be controlled by pH and the choice of reagents. slideshare.net
Detailed Mechanistic Insights into Oxidative Annulation
Oxidative annulation is a powerful strategy for quinoline synthesis that involves the formation of the heterocyclic ring coupled with an oxidation step to achieve aromatization. mdpi.com A common approach is the transition-metal-catalyzed C-H activation and subsequent annulation.
A plausible mechanism for a rhodium-catalyzed synthesis of quinolines involves: mdpi.com
C-H Activation: The Rh(III) catalyst directs the ortho-C-H activation of an aniline derivative, forming a five-membered rhodacycle intermediate.
Alkyne Insertion: An alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond.
Reductive Elimination: The resulting intermediate undergoes reductive elimination to close the ring and form a dihydroquinoline derivative, regenerating a Rh(I) species.
Oxidation: The Rh(I) is oxidized back to the active Rh(III) catalyst by an external oxidant (e.g., AgOAc), and the dihydroquinoline is oxidized to the final aromatic quinoline product. mdpi.com
Another pathway involves iodine-mediated oxidative annulation, where iodine may act as a catalyst to facilitate both the cyclization and the final dehydrogenation step to form the aromatic quinoline ring. nih.gov
Studies on Hydrogenative Oxidation Processes
Hydrogenative oxidation represents a sophisticated strategy where both hydrogenation and oxidation occur within a single transformation. A study on the conversion of quinoline to 3,4-dihydroquinolone using water as both a hydrogen and oxygen source provides a clear example of this process. researchgate.net The proposed mechanism, catalyzed by a ruthenium complex, involves a stepwise process:
Hydrogenation: The quinoline ring is first hydrogenated to form 1,2,3,4-tetrahydroquinoline.
Oxidation: The resulting tetrahydroquinoline is then selectively oxidized at the 3- and 4-positions to yield the lactam product, 3,4-dihydroquinolone. researchgate.net
Deuterium labeling experiments can confirm the source of hydrogen and oxygen atoms, and computational studies help elucidate the free energy profile of the reaction, identifying key intermediates and transition states. researchgate.net This type of transformation is atom-economical and environmentally benign. researchgate.net
Influence of Substrate Structure on Reaction Mechanism
The specific substituents on the reacting molecules, namely the chloro group at the 5-position of the 2-aminobenzaldehyde (B1207257) and the two methyl groups on the phenyl ring of the acetophenone (B1666503) derivative, are expected to influence the reaction mechanism and its outcome.
The 5-chloro substituent on the 2-aminobenzaldehyde ring is an electron-withdrawing group. This has two main effects:
It deactivates the aromatic ring, which could potentially slow down the rate of electrophilic cyclization in the Schiff base pathway.
It increases the acidity of the amino group, which might affect the initial condensation step.
The 3,5-dimethylphenyl group on the ketone component introduces electron-donating methyl groups. These groups can influence the reaction in the following ways:
They increase the electron density on the phenyl ring, which is not directly involved in the quinoline ring formation but can have a minor electronic influence.
More importantly, the methyl groups can exert a steric effect, although in the meta positions, this is less pronounced than it would be in the ortho positions.
In the context of the Friedländer synthesis, it has been observed that aromatic ketones bearing electron-withdrawing groups can sometimes lead to better yields compared to those with electron-donating substituents researchgate.net. This suggests that the electronic nature of the aryl group on the ketone can play a significant role in the reaction's efficiency.
Theoretical and Computational Mechanistic Studies
For the Friedländer synthesis in general, computational studies can elucidate:
The preferred reaction pathway: By comparing the activation barriers for the aldol (B89426) condensation route versus the Schiff base formation route, the kinetically favored pathway can be identified.
The role of catalysts: Theoretical models can explain how acid or base catalysts facilitate the reaction by stabilizing intermediates and lowering the energy of transition states.
Substituent effects: The influence of electron-donating and electron-withdrawing groups on the reactants can be quantitatively assessed by calculating their impact on the electronic structure of intermediates and transition states.
An experimental and theoretical study on the Friedländer reaction of 2-amino-5-chlorobenzaldehyde (B1272629) with ethyl acetoacetate (B1235776) has been reported, which provides some insight into the reactivity of the chloro-substituted reactant researchgate.net. Such studies, even with different carbonyl partners, are valuable for building a predictive understanding of the reaction mechanism for structurally related compounds like 5-Chloro-2-(3,5-dimethylphenyl)quinoline.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR (¹H NMR) spectrum of 5-Chloro-2-(3,5-dimethylphenyl)quinoline is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely display a complex pattern of multiplets for the protons on the quinoline (B57606) and dimethylphenyl rings. The protons on the quinoline ring would be influenced by the electron-withdrawing effect of the nitrogen atom and the chloro group. The two methyl groups on the phenyl ring would likely appear as a singlet in the upfield region of the spectrum, integrating to six protons. The protons on the dimethylphenyl ring would also produce characteristic signals in the aromatic region.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoline-H | 7.0 - 8.5 | m |
| Dimethylphenyl-H | 7.0 - 7.5 | m, s |
Note: This is a predicted data table. Actual experimental values may vary.
The carbon-13 NMR (¹³C NMR) spectrum would provide information on the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the 17 carbon atoms in the molecule. The carbon atoms of the quinoline ring would resonate at lower field due to the influence of the nitrogen and chlorine atoms. The carbons of the dimethylphenyl ring and the methyl groups would appear at higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quinoline-C | 120 - 150 |
| Dimethylphenyl-C | 125 - 140 |
| C-Cl | 125 - 135 |
| C-N | 145 - 155 |
Note: This is a predicted data table. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be employed.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the quinoline and dimethylphenyl ring systems.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different fragments of the molecule and confirming the substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and the C-Cl stretching vibration.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C and C=N Stretch | 1500 - 1650 |
Note: This is a predicted data table. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (267.76). Due to the presence of the chlorine atom, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of a monochlorinated compound. The fragmentation pattern would likely involve the loss of a methyl group, a chlorine atom, or other small fragments, providing further structural information.
Elemental Analysis
Elemental analysis determines the percentage composition of elements in a compound. The theoretical elemental composition of this compound (C₁₇H₁₄ClN) is:
Carbon (C): 76.26%
Hydrogen (H): 5.27%
Chlorine (Cl): 13.24%
Nitrogen (N): 5.23%
Experimental values from elemental analysis should be in close agreement with these theoretical values to confirm the molecular formula.
Photophysical Properties and Spectroscopic Behavior
UV-Vis Absorption Spectroscopy
No experimental data is available in the public domain regarding the UV-Vis absorption maxima and band shapes for 5-Chloro-2-(3,5-dimethylphenyl)quinoline. To determine these properties, the compound would need to be synthesized and subjected to spectroscopic analysis in various solvents.
While quinoline (B57606) and its derivatives are known to exhibit π → π* electronic transitions, a specific analysis for this compound is not possible without its absorption spectrum. Such an analysis would involve identifying the specific molecular orbitals involved in the electronic excitation.
The study of solvatochromic effects requires measuring the absorption spectra of the compound in a range of solvents with varying polarities. As no such study has been published for this compound, a discussion on how the solvent environment influences its absorption characteristics cannot be conducted.
Fluorescence Spectroscopy
Similar to the absorption data, there is no available information on the fluorescence emission maxima and band shapes for this compound. This data would be foundational for understanding its potential as a fluorophore.
Quantum Yield Determination
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed by a molecule. Generally, N-heterocyclic compounds like quinolines can exhibit lower fluorescence quantum yields compared to their hydrocarbon analogs because the non-bonding electrons on the nitrogen atom can promote non-radiative decay pathways, such as intersystem crossing. nih.gov
The determination of Φf for a specific compound like this compound typically involves comparative measurements using a standard fluorophore with a known quantum yield. While specific experimental data for this compound is not extensively documented in publicly available literature, the quantum yields of related 2-arylquinoline derivatives can be influenced by solvent polarity and the electronic nature of substituents. For instance, some quinoline derivatives have shown quantum yields as high as 80% or more. rsc.org The introduction of various functional groups can either enhance or quench fluorescence, making quantum yield a highly tunable property.
Table 1: Representative Fluorescence Quantum Yields of Substituted Quinolines This table presents data for analogous compounds to illustrate typical quantum yield values.
| Compound | Solvent | Quantum Yield (Φf) |
|---|---|---|
| 2-Phenylquinoline | Ethanol (B145695) | ~0.05 |
| 6-Aminoquinoline | Ethanol | ~0.62 |
| 8-Hydroxyquinoline | Chloroform | ~0.02 |
Fluorescence Lifetime Measurements
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. nih.gov This parameter is an intrinsic property of a fluorophore and is generally independent of the concentration of the probe or the intensity of the excitation source. jmu.edu Lifetimes for organic fluorophores typically fall within the nanosecond (ns) range. nih.gov
Fluorescence lifetime can be measured using two primary methods:
Time-Domain Method: Involves exciting the sample with a short pulse of light and measuring the intensity of the fluorescence decay over time. The lifetime is determined by fitting the decay curve to an exponential function.
Frequency-Domain Method: The sample is excited with continuously modulated light, and the phase shift and demodulation of the emission signal relative to the excitation signal are measured. These parameters are then used to calculate the lifetime. nih.gov
Influence of Substituents on Photophysical Characteristics
The specific substituents on the quinoline core, namely the 5-chloro group and the 2-(3,5-dimethylphenyl) moiety, are expected to have a pronounced effect on the molecule's photophysical behavior.
Impact of the 5-Chloro Group
The chlorine atom at the 5-position influences the electronic properties of the quinoline ring system through both inductive and resonance effects. As a halogen, chlorine is an electron-withdrawing group, which can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).
Effect of the 3,5-Dimethylphenyl Moiety at the 2-position
The attachment of an aryl group, such as the 3,5-dimethylphenyl ring, at the 2-position of the quinoline core significantly extends the π-conjugated system of the molecule. This extension typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted quinoline.
Structure-Photophysical Property Relationships
The photophysical characteristics of this compound are governed by the combined electronic effects of its substituents. The molecule features an electron-withdrawing chloro group on one part of the quinoline system and an extended, relatively electron-rich dimethylphenyl group at the other. This arrangement can create an intramolecular charge transfer (ICT) character in the excited state, which often leads to desirable photophysical properties such as a large Stokes shift and sensitivity to solvent polarity.
The relationship between the molecular structure and the resulting optical properties is a cornerstone of designing novel functional materials. nih.gov By strategically modifying the substituents on the quinoline scaffold, it is possible to fine-tune the emission wavelength, quantum efficiency, and fluorescence lifetime to meet the requirements of specific applications. nih.gov
Potential for Optoelectronic Applications (e.g., light-emitting materials)
Quinoline derivatives, particularly 2-arylquinolines, are recognized for their potential in optoelectronic devices due to their robust chemical and thermal stability and their electron-transporting capabilities. researchgate.net Their tunable fluorescence, often in the blue-to-green region of the visible spectrum, makes them attractive candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs).
The structural features of this compound suggest it could serve as a valuable light-emitting material. The extended π-conjugation provided by the 2-aryl group is conducive to efficient luminescence. The ability to modify the substituents allows for the tuning of the emission color and efficiency, which is a critical aspect in the development of materials for full-color displays and solid-state lighting. The integration of such tailored organic molecules into optoelectronic devices continues to be an active area of research, with the goal of creating more efficient and stable systems. rsc.orgtaylorfrancis.com
Computational and Theoretical Studies of 5 Chloro 2 3,5 Dimethylphenyl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research for investigating molecular structure and reactivity. rjptonline.orgnih.gov Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p) are frequently used to achieve a balance between computational cost and accuracy for organic molecules. rjptonline.orgijesit.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. rjptonline.org For a molecule like 5-Chloro-2-(3,5-dimethylphenyl)quinoline, this process would calculate the optimal bond lengths, bond angles, and dihedral (torsion) angles.
Table 1: Hypothetical Optimized Geometric Parameters for this compound This table illustrates the type of data a geometry optimization would provide. Actual values require a specific computational study.
| Parameter | Value |
|---|---|
| Bond Length (C-Cl) | ~1.74 Å |
| Bond Length (C-N) | ~1.38 Å |
| Bond Angle (C-N-C in quinoline) | ~117° |
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals)
The electronic character of a molecule is fundamentally described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electron-accepting capability. scirp.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov Molecules with smaller energy gaps are often more reactive. researchgate.net The analysis involves calculating the energies of these frontier orbitals.
The distribution of electron density in the HOMO and LUMO orbitals reveals the regions of the molecule most involved in electron donation and acceptance, respectively. For this compound, the HOMO is likely distributed over the electron-rich quinoline (B57606) and dimethylphenyl rings, while the LUMO may also be delocalized across the aromatic system.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table shows representative data from an electronic structure analysis. Actual values require a specific computational study.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Example: -6.5 eV |
| ELUMO | Example: -1.5 eV |
Global Chemical Reactivity Descriptors
Based on the energies of the frontier molecular orbitals, a set of global chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. researchgate.netnih.gov These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding concepts like electronegativity, chemical hardness, and electrophilicity. nih.gov
Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. The chemical potential (μ) is the negative of electronegativity (μ = -χ) and represents the tendency of electrons to escape from a system. irjweb.com These can be calculated from the HOMO and LUMO energies using the following equations, based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (μ) = -(I + A) / 2 = (EHOMO + ELUMO) / 2
A higher electronegativity or a more negative chemical potential indicates a greater ability to attract electrons.
Chemical hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. uantwerpen.be A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap and is more reactive. nih.gov Chemical softness (S) is the reciprocal of hardness (S = 1/η). The equations are:
Chemical Hardness (η) = (I - A) / 2 = (ELUMO - EHOMO) / 2
Chemical Softness (S) = 1 / η
The global electrophilicity index (ω) measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. nih.gov It quantifies the propensity of a species to accept electrons, classifying it as an electrophile. It is calculated using the chemical potential and hardness:
Electrophilicity Index (ω) = μ² / (2η)
A higher electrophilicity index points to a stronger electrophilic character. While a globally accepted single index for nucleophilicity is less common, it is often considered as the inverse of electrophilicity or evaluated using other theoretical constructs.
Table 3: Hypothetical Global Chemical Reactivity Descriptors for this compound This table illustrates the type of data derived from HOMO-LUMO energies. Actual values require a specific computational study.
| Descriptor | Formula | Hypothetical Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 eV |
| Chemical Softness (S) | 1 / η | 0.4 eV⁻¹ |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential across the surface of a molecule. nih.gov This analysis helps in predicting the chemical reactivity and intermolecular interaction sites of a compound. chemrxiv.orgresearchgate.net The MEP map illustrates the charge distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack.
For this compound, the MEP map would highlight specific regions of interest. The nitrogen atom in the quinoline ring and the chlorine atom, due to their high electronegativity and lone pairs of electrons, are expected to be surrounded by regions of negative electrostatic potential (typically colored red or yellow). These sites represent the most likely points for electrophilic attack and for forming hydrogen bonds or other electrostatic interactions with positive centers of a receptor molecule. chemrxiv.org Conversely, the hydrogen atoms of the aromatic rings would constitute regions of positive electrostatic potential (typically colored blue), indicating sites for potential nucleophilic interactions. chemrxiv.org
By analyzing the MEP surface, researchers can gain a deeper understanding of the molecule's reactivity and its potential to interact with biological targets or other chemical species. nih.govchemrxiv.org This information is crucial for designing molecules with specific interaction properties.
| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Reactivity Implication |
|---|---|---|
| Quinoline Nitrogen (N) | Highly Negative | Site for Electrophilic Attack / H-bond Acceptor |
| Chlorine (Cl) | Negative | Site for Electrophilic Attack |
| Aromatic Hydrogens (H) | Positive | Site for Nucleophilic Attack |
Spectroscopic Property Prediction through Computational Methods
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, offering a theoretical basis for experimental observations.
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the electronic absorption and emission spectra of molecules. nih.govresearchgate.netrsc.orgdntb.gov.ua This approach allows for the prediction of UV-visible absorption wavelengths (λ_max) and the nature of the electronic transitions involved, such as π → π* and n → π* transitions. nih.govresearchgate.net
For this compound, TD-DFT calculations, often performed at levels like B3LYP/6-31G(d,p), can predict the absorption spectra in various solvents. nih.govrsc.org The calculations would likely reveal intense absorption bands in the UV region. These bands can be attributed to π → π* transitions within the conjugated quinoline and dimethylphenyl aromatic rings. nih.gov Weaker n → π* transitions, associated with the nitrogen atom of the quinoline moiety, might also be predicted. nih.govresearchgate.net Comparing the theoretical spectra with experimental data helps validate the computational model and aids in the precise assignment of electronic transitions. researchgate.net
| Predicted Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Transition) | Experimental Correlation |
|---|---|---|---|
| ~320-340 | High | HOMO → LUMO (π → π) | Primary absorption band |
| ~240-260 | Moderate | HOMO-1 → LUMO (π → π) | Secondary absorption band |
Computational vibrational frequency analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), is used to predict the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov The calculated frequencies correspond to the normal modes of vibration of the molecule. nih.gov
For this compound, a theoretical vibrational analysis would provide a set of harmonic frequencies and their corresponding IR and Raman intensities. nih.gov To improve accuracy, these calculated frequencies are often scaled by a factor (e.g., 0.961) to account for anharmonicity and basis set limitations. nih.gov A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode. nih.govresearchgate.net This allows for the precise identification of characteristic vibrations, such as C-H stretching, C=C aromatic ring stretching, C-N stretching, and C-Cl stretching modes, providing a theoretical foundation for interpreting experimental FT-IR and FT-Raman spectra. nih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides detailed information about the dynamic behavior and interactions of molecules in a simulated environment.
MD simulations are widely used to investigate the interaction between organic inhibitor molecules and metal surfaces, providing insights into corrosion inhibition mechanisms at the atomic level. chempap.orgresearchgate.net In the context of this compound, MD simulations can model its adsorption on a metal surface, such as Fe(111) for mild steel, in an aqueous corrosive environment. chemrevlett.com
The simulation involves placing the quinoline derivative molecule in a simulation box containing the metal surface and water molecules. By running the simulation using a suitable force field (e.g., COMPASS II), the trajectory of the molecule can be tracked. researchgate.net Analysis of these simulations can reveal that the quinoline molecule adsorbs onto the metal surface in a flat or near-parallel orientation, maximizing the contact area. This adsorption is driven by interactions between the π-electrons of the aromatic rings and the vacant d-orbitals of the iron atoms, as well as interactions involving the nitrogen and chlorine heteroatoms. chemrevlett.com The simulation also allows for the calculation of the binding or adsorption energy, which quantifies the strength of the interaction between the inhibitor and the metal surface. A high, negative binding energy indicates strong and spontaneous adsorption, which is characteristic of an effective corrosion inhibitor. researchgate.netchemrevlett.com
| Parameter | Typical Value/Setting |
|---|---|
| Metal Surface | Fe(111) supercell |
| Force Field | COMPASS II |
| Simulation Time | 1000 ps (1 ns) |
| Ensemble | NVT (Canonical) |
| Temperature | 298 K |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.com These models are essential in drug discovery and materials science for predicting the properties of new compounds. nih.govjmchemsci.com
For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict a specific biological activity, such as antimalarial or anticancer efficacy. nih.govresearchgate.net The process involves generating a dataset of related quinoline compounds with known activities. Various molecular descriptors (e.g., steric, electronic, hydrophobic, topological) are then calculated for each compound. mdpi.comnih.gov
Statistical methods are used to build a mathematical model that relates these descriptors to the observed activity. jmchemsci.com The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. The models are validated statistically to ensure their predictive power. nih.govnih.gov The insights gained from the model, such as identifying which structural features positively or negatively influence activity, can guide the rational design of more potent and effective compounds. nih.gov
Development of Predictive Models for Chemical Properties
Predictive models for the chemical properties of quinoline derivatives are often developed using Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches. nih.govdergipark.org.tr These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed chemical properties or biological activities.
For quinoline derivatives, these models can be built using a variety of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and quantum-chemical (e.g., orbital energies). dergipark.org.tr By correlating these descriptors with experimentally determined properties, it is possible to develop predictive models that can estimate the properties of new, unsynthesized compounds.
Commonly used techniques for building these models include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms such as artificial neural networks (ANN) and support vector machines (SVM). nih.gov The robustness and predictive power of these models are typically validated through internal and external validation techniques. While specific QSPR or QSAR models for this compound have not been detailed in the available literature, the general framework for their development is a standard practice in computational chemistry.
Correlation with Theoretical Descriptors (excluding biological activity)
The chemical properties of this compound can be correlated with various theoretical descriptors derived from computational chemistry methods, most notably Density Functional Theory (DFT). researchgate.net DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. rjptonline.org
Key theoretical descriptors for quinoline derivatives include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how the molecule will interact with other chemical species. researchgate.net
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net
Dipole Moment: The calculated dipole moment indicates the polarity of the molecule, which influences its solubility and intermolecular interactions. dergipark.org.tr
Computed Physicochemical Properties of 2-(3,5-Dimethylphenyl)quinoline
| Property | Value | Source |
| Molecular Weight | 233.31 g/mol | PubChem nih.gov |
| XLogP3 | 4.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 233.120449483 Da | PubChem nih.gov |
| Monoisotopic Mass | 233.120449483 Da | PubChem nih.gov |
| Topological Polar Surface Area | 12.9 Ų | PubChem nih.gov |
| Heavy Atom Count | 18 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
| Complexity | 265 | PubChem nih.gov |
This data is for a structurally related compound and not for this compound.
The correlation of these theoretical descriptors with experimentally determined chemical properties (such as solubility, melting point, and spectroscopic characteristics) is a fundamental aspect of computational chemistry. For instance, the calculated UV-visible absorption spectra from Time-Dependent DFT (TD-DFT) can be compared with experimental spectra to validate the computational model. rjptonline.org Similarly, calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.
Advanced Applications and Research Directions
Applications in Materials Science
The inherent photophysical and electrochemical properties of the quinoline (B57606) ring system, modified by the presence of a chloro- and a dimethylphenyl-substituent, make 5-Chloro-2-(3,5-dimethylphenyl)quinoline a promising candidate for several materials science applications.
Organic Light-Emitting Diodes (OLEDs)
While direct studies on the application of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively documented, the broader class of quinoline derivatives is well-established in this field. Quinoline-based materials are frequently used as electron transporters, hole transporters, and emitting layers in OLED devices. The introduction of different substituents onto the quinoline core allows for the tuning of the material's electronic properties, such as the HOMO/LUMO energy levels, which is crucial for efficient charge injection and transport, as well as for controlling the emission color.
The 2-aryl substitution on the quinoline ring, as seen in this compound, can enhance the thermal and morphological stability of the material, which are critical factors for the longevity and performance of OLEDs. Furthermore, the presence of a chlorine atom can influence the electronic properties through its inductive effect, potentially leading to materials with desirable charge-transport characteristics. Research on similar 2,
Future Outlook and Interdisciplinary Research Opportunities
The unique structural attributes of this compound, characterized by the presence of a halogenated quinoline core and a substituted aryl moiety, position it as a compound of significant interest for future research and development. The exploration of its potential can be significantly enhanced through interdisciplinary approaches that merge computational modeling with experimental validation, innovate derivatization methodologies, and investigate applications beyond conventional domains.
Synergistic Experimental and Computational Approaches
The future investigation of this compound and its analogues will likely rely on a strong synergy between experimental synthesis and computational analysis. This integrated approach is crucial for accelerating the discovery of new functionalities and understanding structure-property relationships at a molecular level.
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic and photophysical properties of quinoline derivatives. futuremarketinsights.com For this compound, these calculations can elucidate key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and dipole moments. researchgate.net This information is vital for predicting the compound's reactivity, stability, and potential as a corrosion inhibitor or in electronic applications. researchgate.net For instance, a higher HOMO energy level suggests a greater tendency to donate electrons, which can be correlated with experimental findings on its interaction with metal surfaces. researchgate.net
Molecular docking simulations represent another critical computational tool, especially in the context of medicinal chemistry. rsc.orgnih.gov By modeling the interaction of this compound with biological targets such as enzymes or receptors, researchers can predict its potential therapeutic activity. nih.govmanipal.edu For example, docking studies on similar 2-aryl quinoline derivatives have been used to assess their potential as inhibitors of enzymes like 12R-lipoxygenase, which is implicated in inflammatory skin diseases. nih.govmanipal.edu Such in silico studies can guide the rational design of more potent and selective derivatives, which can then be synthesized and evaluated experimentally, creating a feedback loop that refines and accelerates the drug discovery process. rsc.org
The synergy is evident as experimental results, such as spectroscopic data and observed biological activity, can be used to validate and refine computational models. mdpi.com Conversely, computational predictions can significantly reduce the number of required experiments by prioritizing compounds with the highest likelihood of success.
| Computational Method | Predicted Property | Potential Application Area |
| Density Functional Theory (DFT) | HOMO/LUMO energies, energy gap, dipole moment | Materials science, corrosion inhibition |
| Molecular Docking | Binding affinity to biological targets | Medicinal chemistry, drug design |
| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes | Drug development, mechanistic studies |
Development of Novel Methodologies for Derivatization
The functionalization of the quinoline core is a key strategy for expanding the therapeutic and material applications of its derivatives. rsc.org Future research on this compound will likely focus on developing novel, efficient, and regioselective methods for its derivatization.
C-H bond functionalization has emerged as a powerful tool in modern synthetic chemistry, offering an atom-economical way to introduce new functional groups directly onto the quinoline scaffold. researchgate.net For this compound, this could involve the selective activation of C-H bonds at various positions on the quinoline ring to introduce substituents that could modulate its biological activity or physical properties. researchgate.net Recent advancements have focused on transition-metal-catalyzed and metal-free protocols for such transformations. rsc.orgrsc.org
Given the presence of a chlorine atom at the C5 position, future derivatization strategies could explore metal-free, regioselective halogenation at other positions, or cross-coupling reactions to introduce new aryl or alkyl groups. rsc.orgrsc.org The development of one-pot, multi-component reactions also presents a promising avenue for creating a diverse library of derivatives from simple precursors in a time- and resource-efficient manner. iaea.org Furthermore, innovative strategies like dearomative photocycloadditions could be explored to transform the flat, two-dimensional quinoline structure into more complex, three-dimensional frameworks, potentially unlocking novel biological activities. sciencedaily.com
The synthesis of hybrid molecules, where the this compound scaffold is linked to other pharmacologically active moieties, is another promising direction. nih.gov This approach aims to create multifunctional molecules that could exhibit synergistic effects or target multiple biological pathways simultaneously. nih.gov
| Derivatization Strategy | Description | Potential Outcome |
| C-H Bond Functionalization | Direct conversion of C-H bonds into new functional groups. | Introduction of diverse substituents to fine-tune properties. |
| Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds at the chloro-substituted position. | Synthesis of more complex molecular architectures. |
| Dearomative Photocycloaddition | Light-induced transformation of the aromatic quinoline ring into a 3D structure. sciencedaily.com | Access to novel chemical space and potentially new biological activities. sciencedaily.com |
| Hybrid Molecule Synthesis | Covalent linking of the quinoline scaffold to other bioactive molecules. nih.gov | Creation of dual-action agents for complex diseases. nih.gov |
Exploration of Unconventional Applications
While quinoline derivatives are well-established in medicinal chemistry, the unique electronic and structural features of this compound suggest its potential in a range of unconventional applications. Interdisciplinary research will be key to unlocking this potential.
In the field of materials science , quinoline-based polymers are being investigated for high-performance coatings, adhesives, and electronic devices due to their thermal stability and mechanical strength. pmarketresearch.com The specific substitution pattern of this compound could be leveraged to design novel polymers with tailored properties. Its potential as a corrosion inhibitor for metals in acidic environments, a property investigated for other quinoline derivatives through both experimental and computational studies, also warrants exploration. researchgate.net
The photophysical properties of quinoline derivatives make them attractive for applications in optoelectronics and sensing . Custom-designed quinolines are being developed as multimodal optical diagnostic probes that are biocompatible and water-soluble. acs.org Future research could focus on modifying the this compound structure to enhance its fluorescence or Raman activity, potentially leading to new biocompatible probes for live-cell imaging or theranostic agents. acs.org
In nanotechnology , quinoline derivatives are being explored for their ability to stabilize nanoparticles, which are crucial for applications ranging from drug delivery to catalysis. pmarketresearch.com The interaction of the quinoline nitrogen and the substituted phenyl ring of this compound with nanoparticle surfaces could be investigated to develop new stabilizing agents that enhance the performance and longevity of nanomaterials. pmarketresearch.com
Finally, the growing field of agrochemicals represents another potential area of application. Quinoline serves as a building block for pesticides and herbicides, and there is increasing demand for the development of more effective and environmentally friendly derivatives. pmarketresearch.commarketresearchfuture.com The biological activity of this compound could be screened against various agricultural pests and pathogens.
Q & A
Basic Question: What are the key physicochemical properties of 5-Chloro-2-(3,5-dimethylphenyl)quinoline, and how do they influence experimental handling?
Answer:
The compound’s properties can be inferred from structurally similar analogs. For example, 2-(3,5-dimethylphenyl)quinoline (C₁₇H₁₅N) has a density of 1.087 g/cm³, boiling point of 375°C, and flash point of 162°C . Introducing a chloro substituent at the 5-position likely increases molecular polarity, affecting solubility in organic solvents (e.g., DMF or dichloromethane). These properties dictate storage conditions (dry, inert atmosphere) and reaction design to avoid decomposition at high temperatures.
Advanced Question: How can Pd-catalyzed cross-coupling reactions be optimized for synthesizing this compound?
Answer:
Pd-catalyzed methods, such as Suzuki-Miyaura coupling, are effective for aryl-quinoline bond formation. A protocol from synthesizing 4-Amino-2-(4-chlorophenyl)quinoline derivatives used PdCl₂(PPh₃)₂ with PCy₃ as a ligand, 2 M K₂CO₃ in DMF, and microwave-assisted heating (120°C, 2 hr) to achieve >90% yields . Key optimizations include:
- Ligand selection : Bulky ligands (e.g., PCy₃) enhance steric control for regioselective coupling.
- Solvent : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
- Temperature : Controlled heating prevents side reactions (e.g., dehalogenation).
Table 1: Example Reaction Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ + PCy₃ | DMF | 120 | 92 | |
| Pd(OAc)₂ + XPhos | Toluene | 100 | 85 | [Hypothetical] |
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identifies substituent positions. For example, the 3,5-dimethylphenyl group shows two singlet methyl peaks (~2.3 ppm), while quinoline protons appear as multiplet clusters (7.5–8.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₇H₁₃ClN: calculated 274.0764).
- IR Spectroscopy : Detects C-Cl stretching (~550–850 cm⁻¹) and aromatic C-H bending (~3000 cm⁻¹) .
Advanced Question: How do electronic effects of the chloro and dimethylphenyl substituents impact reactivity in photophysical studies?
Answer:
The chloro group withdraws electrons via inductive effects, reducing quinoline’s electron density and altering its UV-Vis absorption (e.g., bathochromic shifts). In contrast, 3,5-dimethylphenyl donors enhance π-conjugation, as seen in boron-containing emitters where dimethylphenyl groups improved electroluminescence efficiency by 22.8% . For this compound, TD-DFT calculations can model HOMO-LUMO gaps to predict charge-transfer behavior.
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- Ventilation : Use fume hoods due to potential respiratory irritation from chloroaromatics.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the C-Cl bond .
Advanced Question: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is gold-standard. For example, a related chloro-quinoline derivative was resolved at 100 K with R factor = 0.052 using SHELXL . Key steps:
Data collection : High-resolution (<1 Å) data minimizes thermal motion artifacts.
Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudosymmetry .
Hydrogen placement : DFT-optimized positions improve accuracy for methyl groups.
Basic Question: What solvents are suitable for recrystallizing this compound?
Answer:
Ethanol or ethyl acetate are ideal due to moderate polarity. For example, 4-Amino-2-(4-chlorophenyl)quinoline derivatives crystallized from ethanol with melting points 223–225°C . Slow cooling (1°C/min) yields larger, purer crystals.
Advanced Question: How to address contradictions in reported synthetic yields for similar quinoline derivatives?
Answer:
Discrepancies often arise from:
- Catalyst loading : Excess Pd (≥5 mol%) may cause side reactions.
- Substrate purity : Trace moisture deactivates catalysts; use molecular sieves.
- Workup methods : Column chromatography vs. recrystallization affects isolated yields .
Basic Question: What computational tools predict the compound’s bioavailability for drug discovery?
Answer:
- SwissADME : Predicts LogP (clogP ~3.5) and gastrointestinal absorption.
- AutoDock Vina : Screens binding affinity to targets (e.g., kinase enzymes).
- MD Simulations : Assess membrane permeability using CHARMM36 force fields.
Advanced Question: How does steric hindrance from 3,5-dimethylphenyl affect regioselectivity in electrophilic substitution?
Answer:
The dimethyl groups block meta positions, directing electrophiles (e.g., nitration) to the quinoline’s 6- or 8-positions. Steric maps from Gaussian09 calculations (van der Waals radii) visualize accessible sites . Experimental validation via NOESY NMR confirms substituent orientation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
